molecular formula C7H8N2OS B6421697 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 22874-48-2

7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6421697
CAS No.: 22874-48-2
M. Wt: 168.22 g/mol
InChI Key: XVTANWUGQJTFBY-UHFFFAOYSA-N
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Description

7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound characterized by a thiazole ring fused with a pyrimidinone core. Its synthesis typically involves the reaction of 6-methyl-2-thiouracil with 1-acyl-2-bromoacetylenes in the presence of triethylamine, yielding derivatives with a methyl substituent at the 7-position of the thiazolo-pyrimidine scaffold . The compound’s structure has been confirmed via X-ray crystallography, revealing a planar arrangement of the fused rings and intramolecular hydrogen bonding that stabilizes the crystal lattice . This compound serves as a precursor for bioactive derivatives, including antimicrobial and anticancer agents, due to its reactivity at the 3- and 7-positions .

Properties

IUPAC Name

7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTANWUGQJTFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CCSC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Allyl-2-Thiouracil Precursors

The synthesis begins with the condensation of 1-allylthiourea and β-keto esters under basic conditions. For 7-methyl derivatives, methyl-substituted β-keto esters such as ethyl acetoacetate are employed. This step yields 3-allyl-6-methyl-2-thiouracil (1h) as a key intermediate. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the ester carbonyl, followed by cyclodehydration.

Reaction Conditions :

  • Solvent: Methanol or ethanol

  • Base: Sodium methoxide (1.2 equiv)

  • Temperature: Reflux (65–78°C)

  • Time: 6–8 hours

The product is isolated by neutralization with acetic acid and recrystallization from ethanol, achieving yields of 85–90%.

Thiazole Ring Formation via Iodocyclization

The 3-allyl-2-thiouracil intermediate undergoes iodocyclization using iodine monochloride (ICl) in methanol. This step constructs the thiazolo[3,2-a]pyrimidine core through a proposed 2’,3’-iodonium ion intermediate.

Mechanistic Insights :

  • Electrophilic iodine attacks the thiouracil’s sulfur, forming a sulfenyl iodide.

  • Intramolecular cyclization occurs via allyl group participation, yielding a dihydrothiazolo intermediate.

  • Elimination of hydrogen iodide under basic conditions affords the aromatic thiazolo ring.

Optimized Protocol :

  • Reagents: ICl (1.1 equiv) in methanol

  • Temperature: Reflux (65°C)

  • Time: 3–4 hours (monitored by TLC)

  • Workup: Neutralization with NaOH, extraction with dichloromethane

  • Yield: 35–41% for 7-methyl derivatives

Elimination and Aromatization

The final step involves base-mediated elimination of HI from 2-(iodomethyl)-2,3-dihydrothiazolo intermediates. Sodium hydroxide in ethanol at room temperature for 12 hours achieves complete aromatization to 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Key Analytical Data :

  • UV-Vis (H2O/EtOH): λmax = 217–231 nm (π→π*), 313–326 nm (n→π*)

  • ¹H NMR (CDCl3): δ 2.12 (s, 3H, C7-CH3), 7.60 (s, 1H, C3-H)

  • MS : m/z = 194 (M⁺, 100%)

Alkylation-Cyclization of 6-Methyl-2-Thioxo-Pyrimidinones

Preparation of 6-Methyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-One

Thiourea reacts with ethyl acetoacetate in sodium methoxide to form the pyrimidinone core. This one-pot method achieves 90% yield through sequential keto-enol tautomerism and cyclization.

Spectral Confirmation :

  • ¹³C NMR : δ 17.88 (C6-CH3), 175.83 (C4=O)

Regioselective Alkylation with 3-Chloropentane-2,4-Dione

The sulfur atom of 6-methyl-2-thioxo-pyrimidinone undergoes alkylation with 3-chloropentane-2,4-dione in acetone. The reaction’s regioselectivity is confirmed by X-ray crystallography, showing exclusive attack at sulfur rather than nitrogen.

Reaction Parameters :

  • Solvent: Acetone

  • Base: Potassium carbonate (2.0 equiv)

  • Temperature: 50°C

  • Time: 5 hours

  • Yield: 78%

Acid-Catalyzed Cyclization

Heating the alkylated intermediate in toluene with p-toluenesulfonic acid induces cyclodehydration. The reaction proceeds via enol tautomerization, followed by intramolecular nucleophilic attack of the thiolate on the acetyl carbonyl.

Optimized Conditions :

  • Catalyst: p-TsOH (5 mol%)

  • Temperature: 125–130°C

  • Time: 4 hours

  • Yield: 75%

X-Ray Crystallography Data :

  • Space Group : P2₁/c

  • Bond Lengths : C7-CH3 = 1.499 Å, C2-CO = 1.214 Å

Comparative Analysis of Synthetic Routes

Yield and Scalability

ParameterCyclocondensation RouteAlkylation-Cyclization Route
Total Yield35–41%75%
Reaction Steps32
Purification DifficultyModerate (column chromatography)High (recrystallization)

The alkylation-cyclization method offers superior yields but requires stringent temperature control during cyclization.

Regiochemical Considerations

Cyclocondensation routes risk forming regioisomers if substituents lack symmetry. In contrast, the alkylation-cyclization approach ensures regioselectivity through steric and electronic effects of the 6-methyl group.

Structural Elucidation and Spectral Assignments

Tautomeric Behavior

¹H NMR studies reveal rapid tautomerism between 5H and 7H forms in solution. However, X-ray data confirm the 5H-thiazolo[3,2-a]pyrimidin-5-one structure as the dominant solid-state form.

Diagnostic Spectral Features

  • IR : ν = 1695 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S)

  • ¹H NMR :

    • C7-CH3: δ 2.25–2.40 (singlet)

    • C3-H: δ 7.60 (singlet, J = 0.5 Hz)

Chemical Reactions Analysis

Types of Reactions

7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazolopyrimidine ring .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that thiazolopyrimidines possess potent antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .
  • Antiviral Properties : Some studies highlight the anti-HIV activity of thiazolopyrimidine derivatives. These compounds act by inhibiting viral replication and can potentially be developed into therapeutic agents for treating viral infections .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects : Thiazolopyrimidines have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidin-5-one against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that derivatives of 7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidin-5-one exhibited IC50 values ranging from 10 to 25 µM. These findings suggest that modifications to the thiazolopyrimidine structure can enhance anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Benzofuro-Fused Thiazolo[3,2-a]pyrimidinones

  • Structural Differentiation: Benzofuro-fused analogs, such as 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one, incorporate a benzofuran moiety at the 7-position via Thorpe-Ziegler isomerization, enhancing π-conjugation and electronic delocalization .
  • Synthesis : Prepared via O-alkylation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one with salicylonitrile, followed by Pictet-Spengler cyclization with aromatic aldehydes under sulfamic acid catalysis (yields: 70–85%) .

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives

  • Structural Differentiation : The pyrazole ring fused at the 3,4-position introduces additional hydrogen-bonding sites, improving interactions with biological targets like xanthine oxidase (XO) .
  • Bioactivity: Compound 3g (3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one) shows potent XO inhibition (IC₅₀ = 0.39 nM), surpassing allopurinol in preclinical studies .

Tricyclic Pyranothiazolopyrimidines

  • Structural Differentiation: Incorporation of a pyran ring via multicomponent reactions (e.g., 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile) creates a tricyclic system with enhanced rigidity .
  • Synthesis: Catalyst-free, one-pot reactions under reflux yield derivatives in 90–94% efficiency, driven by organobase-mediated proton abstraction .

Thiadiazolo[3,2-a]pyrimidin-5-ones

  • Structural Differentiation : Replacement of the thiazole ring with a 1,3,4-thiadiazole ring alters electronic properties and lipophilicity, impacting antimicrobial activity .
  • Bioactivity : 2,7-Disubstituted derivatives demonstrate broad-spectrum antibacterial activity, though 2-substituted analogs remain underexplored .

Methyl-Substituted Analogs

  • Examples: 3,7-Dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (Sigma-Aldrich PH009356): Methyl groups at 3- and 7-positions increase steric hindrance, reducing reactivity but improving stability . 3,6,7-Trimethyl-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one: A thieno-fused derivative with three methyl groups, exhibiting unique photophysical properties (λmax = 320 nm) .

Key Research Findings and Data Tables

Mechanistic and Physicochemical Insights

  • Lipophilicity : Chromatographic studies (RP-TLC/RP-HPLC) indicate that 7-methyl derivatives exhibit log P values ~2.1, making them more lipophilic than benzofuro-fused analogs (log P ~1.8) .
  • Reactivity : The 7-methyl group stabilizes the thiazolo-pyrimidine core against electrophilic substitution, directing functionalization to the 3-position .

Biological Activity

7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves one-pot reactions using various precursors. A notable method includes the reaction of 2-bromo cyanoacetamide with ethyl acetoacetate and thiourea under controlled conditions. This approach yields the desired thiazolo-pyrimidine structure with good efficiency and purity .

Synthesis Overview

StepReactantsConditionsYield
12-bromo cyanoacetamide, ethyl acetoacetate, thioureaReflux in ethanol65%
2Further derivatization (e.g., hydrazine)VariesVaries

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing terminal amide fragments have shown broad-spectrum antibacterial effects comparable to established antibiotics like ciprofloxacin and rifampicin. The most potent compounds displayed minimum inhibitory concentrations (MIC) against various bacterial strains .

Antitumor Activity

In vitro studies have indicated that this compound derivatives possess moderate cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as antitumor agents. For example, specific derivatives demonstrated higher cytotoxicity than doxorubicin in breast cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is heavily influenced by their structural features. Substituents on the thiazolo-pyrimidine ring play a crucial role in enhancing activity. Electron-withdrawing groups generally improve antibacterial potency, while flexible side chains contribute to better interaction with biological targets .

Case Studies

  • Antibacterial Activity : A study evaluated various derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Compounds with phenyl substituents showed enhanced activity compared to those with aliphatic groups .
  • Antitumor Efficacy : Research involving MCF-7 breast cancer cells revealed that certain derivatives of thiazolo-pyrimidines exhibited significant cytotoxic effects with IC50 values lower than those of traditional chemotherapeutics .

Q & A

Q. Q1. What are the established synthetic routes for 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and what catalysts or conditions optimize yield?

Methodological Answer: The synthesis typically employs multicomponent reactions. For example:

  • One-pot three-component reactions using 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, aryl aldehydes, and malononitrile in refluxing ethanol with organobase catalysts (e.g., DIPEA) yield tricyclic derivatives in 90–94% efficiency .
  • Microwave-assisted synthesis with Mn(OAc)₃ accelerates reaction rates and improves regioselectivity for fused thiazolo-pyrimidines .

Key Parameters:

Catalyst/SolventTemperatureYield (%)Reference
DIPEA/ethanolReflux90–94
Mn(OAc)₃/DMF100°C65–85

Q. Q2. How is the crystal structure of 7-methyl derivatives characterized, and what intermolecular interactions stabilize their packing?

Methodological Answer: X-ray diffraction (XRD) and Hirshfeld surface analysis reveal:

  • Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters:
    • a = 9.4358 Å, b = 10.7862 Å, c = 20.2246 Å, β = 92.159° .
  • Intermolecular interactions : N–H⋯N, C–H⋯O hydrogen bonds, and π–π stacking between thiazole and pyrimidine rings .

Example:
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate forms layers stabilized by C–H⋯F and C=O⋯π interactions .

Advanced Research Questions

Q. Q3. How do structural modifications to the thiazolo[3,2-a]pyrimidine core influence biological activity (e.g., 5-HT2A receptor antagonism)?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Piperazine domain modifications : Replacing the secondary amine with morpholine or N-methyl-piperazine abolishes αIIbβ3 receptor binding .
  • Substituent effects : A methyl group at position 2 retains activity, while bulkier groups (e.g., ethyl) reduce potency .

SAR Table:

Modification (Position)Activity (IC₅₀)Reference
Piperazine (unaltered)0.39 nM
2-FluorineRetained
2-EthylInactive

Q. Q4. What methodologies are used to assess the lipophilicity of thiazolo[3,2-a]pyrimidin-5-one derivatives, and how does it correlate with bioavailability?

Methodological Answer:

  • Reverse-phase chromatography : RP-TLC and RP-HPLC determine logP values, with C18 columns and methanol/water gradients .
  • Lipophilicity trends : Derivatives with electron-withdrawing groups (e.g., -F) show higher logP, enhancing membrane permeability .

Example:
2-Iodomethyl derivatives exhibit logP = 2.8–3.5, correlating with improved blood-brain barrier penetration .

Q. Q5. How can thiazolo[3,2-a]pyrimidin-5-one derivatives be functionalized for targeted drug delivery (e.g., anticancer applications)?

Methodological Answer:

  • Carboxamide coupling : Reacting 6-ethylcarboxylate derivatives with amines (e.g., 1-(propan-2-yl)-1H-pyrazol-5-amine) under ethanol reflux yields bioactive carboxamides .
  • Bioisosteric replacement : Substituting the pyrimidine oxygen with sulfur enhances binding to kinase targets .

Case Study:
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide shows apoptosis-inducing activity in cancer cells via caspase-3 activation .

Data Contradictions and Resolutions

  • Synthetic yields : DIPEA-catalyzed reactions achieve >90% yield , while Mn(OAc)₃ methods vary (65–85%) due to solvent polarity effects .
  • Biological activity : Fluorine substituents improve lipophilicity but may reduce aqueous solubility, requiring formulation optimization .

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